
N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide is a chemical compound that belongs to the class of pyrazine derivatives. It is commonly referred to as GSK-3 inhibitor, owing to its ability to inhibit the activity of glycogen synthase kinase-3 (GSK-3) enzymes. This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes.
科学的研究の応用
Molecular Interactions and CB1 Cannabinoid Receptor Antagonism
N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide and its analogs have been extensively studied for their interaction with the CB1 cannabinoid receptor. For instance, the antagonist SR141716 exhibits potent and selective antagonism for the CB1 cannabinoid receptor. Research has involved the use of molecular orbital methods and conformational analysis to understand the interaction dynamics of these compounds with the receptor. This includes the development of pharmacophore models and quantitative structure-activity relationship (QSAR) models, which have been instrumental in understanding the steric binding interactions and the role of different molecular conformations in receptor antagonism (Shim et al., 2002).
Structure-Activity Relationships in Cannabinoid Antagonism
Another key area of research involves the exploration of the structure-activity relationships of pyrazole derivatives related to N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide as cannabinoid receptor antagonists. Studies have focused on the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This has led to the identification of certain structural features, such as specific substituents on the pyrazole ring, that are critical for the antagonistic activity. These studies provide insights into designing pharmacological probes and potential therapeutics for modulating cannabinoid receptor activity (Lan et al., 1999).
Virtual Screening and Urokinase Receptor Targeting
Virtual screening targeting the urokinase receptor (uPAR) identified compounds including N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide analogs as potential therapeutics. These compounds have been synthesized and evaluated for their effects on breast cancer invasion, migration, and adhesion. The results indicated notable efficacy in blocking angiogenesis and inhibiting cell growth, making these compounds promising candidates for further research in cancer therapeutics (Wang et al., 2011).
Cytotoxicity Relationship of Chromone Derivatives
Research on 3-(N-cyclicamino)chromone derivatives, which include structures related to N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide, has explored their cytotoxicity against various cancer cell lines. The studies involve quantitative structure-activity relationship (QSAR) analysis to correlate the cytotoxicity with structural and physicochemical properties. This research provides valuable insights into designing new anticancer drugs based on chromone derivatives (Shi et al., 2018).
Anti-Acetylcholinesterase Activity
Compounds structurally related to N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide have also been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This research is crucial for understanding the potential of these compounds as therapeutic agents for conditions like Alzheimer's disease. The studies involve the synthesis and evaluation of various derivatives to identify the most potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).
特性
IUPAC Name |
methyl 4-[4-(dimethylamino)anilino]-8-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-6-5-7-16-17(12-18(20(24)25-4)22-19(13)16)21-14-8-10-15(11-9-14)23(2)3/h5-12H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMNHWWFZHHZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

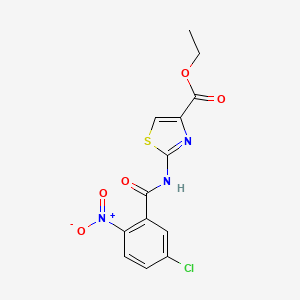
![Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2972999.png)
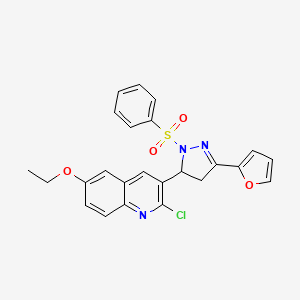
![N-(2-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2973001.png)

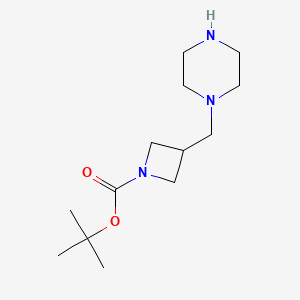
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)
![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)

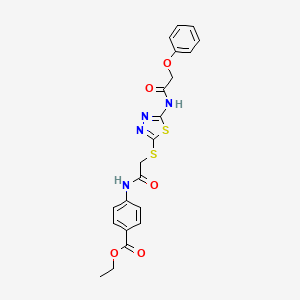
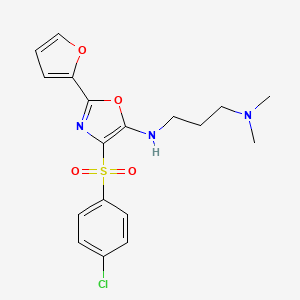
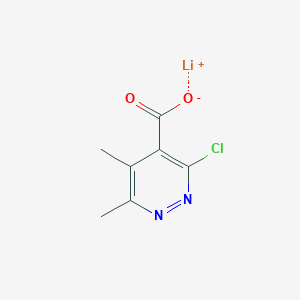
![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B2973020.png)